N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride
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Overview
Description
N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride is a compound with the molecular formula C9H11FN4O3S2 and a molecular weight of 306.33 g/mol . This compound is part of the sulfonyl fluoride family, which has gained significant attention in various fields such as organic synthesis, chemical biology, and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride typically involves the reaction of benzenesulfonyl fluoride with 3-azidopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Reduction Reactions: Reducing agents like hydrogen gas and palladium catalysts are commonly used.
Major Products Formed
Substitution Reactions: Products include various sulfonamide or sulfonate derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amine derivative.
Scientific Research Applications
N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Drug Discovery: It serves as a precursor for the development of potential therapeutic agents.
Materials Science: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic residues in proteins, such as serine or cysteine residues, leading to the formation of covalent adducts . This interaction can inhibit the activity of enzymes or alter protein function, making it useful in various biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Fluoride: Similar in structure but lacks the azide group, making it less versatile in certain applications.
Sulfonimidoyl Fluorides: These compounds have similar reactivity but may have different solubility and stability properties.
Uniqueness
N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride is unique due to the presence of both the azide and sulfonyl fluoride groups, which provide a combination of reactivity and stability that is advantageous for various applications .
Properties
Molecular Formula |
C9H11FN4O3S2 |
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Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-azido-N-(fluoro-oxo-phenyl-λ6-sulfanylidene)propane-1-sulfonamide |
InChI |
InChI=1S/C9H11FN4O3S2/c10-19(17,9-5-2-1-3-6-9)14-18(15,16)8-4-7-12-13-11/h1-3,5-6H,4,7-8H2 |
InChI Key |
WZDKJSLKPGZIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=NS(=O)(=O)CCCN=[N+]=[N-])(=O)F |
Origin of Product |
United States |
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